molecular formula C11H9N5 B12623742 4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile CAS No. 919785-66-3

4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile

Cat. No.: B12623742
CAS No.: 919785-66-3
M. Wt: 211.22 g/mol
InChI Key: RSQNSALRAIDIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyrrole ring fused to a dihydropyridazine ring, with two cyano groups attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with appropriate reagents under controlled conditions. One common method includes the reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and aromatic aldehydes at 100°C under solvent-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole and dihydropyridazine rings.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth. This inhibition occurs through binding to the active sites of these enzymes, thereby blocking their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is unique due to its fused ring structure and the presence of two cyano groups

Properties

CAS No.

919785-66-3

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)-1H-pyridazine-4,5-dicarbonitrile

InChI

InChI=1S/C11H9N5/c1-16-4-2-3-10(16)11(7-13)8-15-14-6-9(11)5-12/h2-4,6,8,14H,1H3

InChI Key

RSQNSALRAIDIAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2(C=NNC=C2C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.